molecular formula C18H13BrF3N3O2 B14929802 N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide

Katalognummer: B14929802
Molekulargewicht: 440.2 g/mol
InChI-Schlüssel: AHDMHUWJYZGGST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a bromo-pyrazole and a difluoromethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide typically involves multiple steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of 2-fluorobenzyl bromide: This involves the bromination of 2-fluorotoluene using bromine or NBS.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 2-fluorobenzyl bromide under basic conditions to form 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole.

    Formation of the Benzamide: The final step involves the reaction of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole with 2-(difluoromethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of a ketone or aldehyde.

Wissenschaftliche Forschungsanwendungen

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 2-fluorobenzyl bromide
  • 2-(difluoromethoxy)benzoic acid

Uniqueness

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents enhances its reactivity and potential for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel

C18H13BrF3N3O2

Molekulargewicht

440.2 g/mol

IUPAC-Name

N-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H13BrF3N3O2/c19-13-10-25(9-11-5-1-3-7-14(11)20)24-16(13)23-17(26)12-6-2-4-8-15(12)27-18(21)22/h1-8,10,18H,9H2,(H,23,24,26)

InChI-Schlüssel

AHDMHUWJYZGGST-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=CC=CC=C3OC(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.